2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile
Overview
Description
2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile is a heterocyclic compound with the molecular formula C11H5Cl2N3. It is a pyrimidine derivative, characterized by the presence of two chlorine atoms and a phenyl group attached to the pyrimidine ring. This compound is of significant interest in various fields, including medicinal chemistry and industrial applications, due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile typically involves the reaction of 4,6-dichloropyrimidine with benzyl cyanide under specific conditions. One common method includes the use of acetonitrile and phosphorus oxychloride (POCl3) as reagents. The reaction is carried out at elevated temperatures, usually around 80-85°C, for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents, tyrosine kinase inhibitors, and other therapeutic compounds.
Biological Studies: The compound is investigated for its antimicrobial, antifungal, and antiviral activities.
Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with similar substitution patterns.
2,4-Dichloro-6-methylpyrimidine-5-carbonitrile: A compound with a methyl group instead of a phenyl group.
Uniqueness: 2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
2,4-dichloro-6-phenylpyrimidine-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N3/c12-10-8(6-14)9(15-11(13)16-10)7-4-2-1-3-5-7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAOUHXSWYLNLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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